Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a 5-chloro-2-nitrobenzoyl group at position 2 and a 6,7-dimethoxybenzene ring. The ethoxybenzoate moiety is linked via a methyleneoxy bridge to the tetrahydroisoquinoline nitrogen. Its molecular formula is C28H27ClN2O8 (assuming substitution of a chlorine atom compared to the analog in ), with a molecular weight of approximately 555.0 g/mol (calculated based on the analog in : 520.53 g/mol + Cl substitution). This compound is structurally related to agrochemicals and bioactive molecules, where substituents like nitro, chloro, and methoxy groups are critical for activity .
Properties
IUPAC Name |
ethyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O8/c1-4-38-28(33)17-5-8-20(9-6-17)39-16-24-21-15-26(37-3)25(36-2)13-18(21)11-12-30(24)27(32)22-14-19(29)7-10-23(22)31(34)35/h5-10,13-15,24H,4,11-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJAZLAJGXMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Nitration: Introduction of the nitro group into the benzoyl moiety.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzoyl ring.
Formation of the tetrahydroisoquinoline ring: This step involves cyclization reactions under specific conditions.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate exerts its effects would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical reactions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Ethyl 4-{[6,7-Dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate (CAS 449766-76-1)
- Molecular Formula : C28H28N2O8
- Molecular Weight : 520.53 g/mol
- Key Differences : Lacks the 5-chloro substituent on the benzoyl ring. The nitro group is at position 2 instead of 2-nitro-5-chloro.
I-6502 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentyloxy)benzoate)
- Structure: Features a pentyloxy linker with a 3-methylisoxazole amino group instead of the tetrahydroisoquinoline core.
- Key Differences: Replacement of the tetrahydroisoquinoline-nitrobenzoyl system with an isoxazole-amino-pentyl chain.
- Implications : The isoxazole group may enhance metabolic stability due to its heterocyclic nature, while the absence of a nitro group reduces redox reactivity .
I-6702 (Ethyl 4-(3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate)
- Structure: Contains a dihydroisoquinolin-dione group linked via a propoxy chain.
Comparative Analysis of Substituent Effects
Table 1: Structural and Functional Comparison
Chloro vs. Nitro Substituents
- The 5-chloro-2-nitrobenzoyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) compared to the non-chloro analog (CAS 449766-76-1) .
- The nitro group’s redox activity could contribute to prodrug activation or environmental persistence, whereas the isoxazole in I-6502 may resist enzymatic degradation .
Methoxy and Bridging Groups
- The 6,7-dimethoxy groups on the tetrahydroisoquinoline core likely improve solubility compared to non-polar analogs but reduce it relative to I-6702’s dihydroisoquinolin-dione .
- The methyleneoxy bridge in the target compound may confer conformational rigidity, unlike the flexible pentyloxy chain in I-6502 .
Implications of Lumping Strategies
As noted in , structurally similar compounds are often grouped in predictive models. However, the target compound’s unique 5-chloro-2-nitro substitution distinguishes it from analogs like CAS 449766-76-1 and I-6502. For instance:
- Environmental Degradation: The chloro-nitro combination may slow degradation compared to non-halogenated analogs, increasing environmental persistence .
- Metabolic Pathways : The nitro group could undergo reduction to an amine, a pathway absent in I-6702’s dione structure .
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